![molecular formula C19H19ClFN5O3 B1679696 克利戈西班 CAS No. 900510-03-4](/img/structure/B1679696.png)
克利戈西班
描述
PF-3274167,也称为克利戈西班,是一种强效且选择性高亲和力的非肽类催产素受体拮抗剂。它以其高口服生物利用度和良好的脑部渗透性而闻名。 该化合物已显示出对加压素受体的显着选择性,几乎没有对V1b和V1a亚型的亲和力 .
科学研究应用
Clinical Applications
-
Premature Ejaculation
- Clinical Trials : Cligosiban has been evaluated in multiple clinical trials aimed at assessing its efficacy and safety for treating premature ejaculation. In a Phase IIb study, it was found to be well tolerated, with a side-effect profile similar to that of a placebo .
- Pharmacodynamics : The drug demonstrated a potent antagonistic effect on human oxytocin receptors, with a base dissociation constant of 5.7 nmol/L. This potency was confirmed through various in vitro and in vivo models .
- Ejaculatory Control : In preclinical studies using rat models, Cligosiban significantly reduced the burst pattern associated with ejaculation, suggesting its potential effectiveness in prolonging intravaginal ejaculatory latency .
-
Urinary Incontinence
- Research Findings : Preliminary studies indicate that Cligosiban may also have implications for treating urinary incontinence by modulating bladder activity through its action on oxytocin receptors . This area remains under investigation, but initial results suggest that antagonism of oxytocin could help manage overactive bladder syndrome.
Pharmacokinetics
Cligosiban exhibits favorable pharmacokinetic properties, including good central nervous system penetration. Studies have shown that after intravenous administration in rats, Cligosiban effectively reaches cerebrospinal fluid concentrations that support its pharmacological action .
Parameter | Value |
---|---|
Base Dissociation Constant | 5.7 nmol/L |
CNS Penetration | Effective |
Selectivity over Vasopressin | >100-fold |
Case Studies
- Phase II Clinical Trials for Premature Ejaculation
- Safety Profile Assessment
作用机制
PF-3274167 通过选择性结合催产素受体发挥作用,从而抑制其活性。 该化合物对催产素受体具有高亲和力,Ki 值为 9.5 nM . 这种选择性结合阻止内源性催产素激活催产素受体,从而导致这些受体介导的生理过程的抑制 .
生化分析
Biochemical Properties
Cligosiban has a base dissociation constant of 5.7 nmol/L against native human uterine smooth muscle cell oxytocin receptors . It displays similar antagonistic potency against human recombinant and rat native oxytocin receptors, including neuronal oxytocin receptors . Cligosiban demonstrates more than 100-fold selectivity over human V1A, V1B, and V2 vasopressin receptors .
Cellular Effects
Cligosiban has been shown to significantly reduce the frequency of spontaneous contractions within the bladder of both young and older rats . This suggests that Cligosiban can influence cell function by modulating cellular processes related to muscle contraction.
Molecular Mechanism
The molecular mechanism of Cligosiban involves its antagonistic action on oxytocin receptors. By binding to these receptors, Cligosiban prevents oxytocin from exerting its effects, thereby modulating physiological processes such as ejaculation .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Cligosiban in laboratory settings are limited, it has been shown that Cligosiban can modulate the oxytocin-mediated response in the nucleus tractus solitarius in anesthetized rat models
Dosage Effects in Animal Models
In animal models, Cligosiban has been shown to reduce the bulbospongiosum burst pattern and contraction amplitude associated with ejaculation
Metabolic Pathways
The metabolic pathways of Cligosiban involve demethylation and glucuronidation . This information provides insights into the effectiveness and toxicity of Cligosiban.
Transport and Distribution
Cligosiban is orally administered and has shown good CNS penetration after systemic dosing to rats . This suggests that Cligosiban can be effectively transported and distributed within cells and tissues.
准备方法
PF-3274167 的合成涉及多个步骤,从母液的制备开始。 该化合物溶于二甲基亚砜 (DMSO) 中,形成 40 mg/mL 的母液浓度 . PF-3274167 的工业生产方法在现有文献中没有详细说明,但已知该化合物经过合成和纯化以达到 99.89% 的高纯度水平 .
化学反应分析
PF-3274167 经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括 DMSO 和其他溶剂。 从这些反应中形成的主要产物通常是原始化合物的衍生物,保留了 PF-3274167 的核心结构 .
相似化合物的比较
PF-3274167 在其对催产素受体的高选择性和亲和力方面是独特的。 类似的化合物包括 SB-334867,一种选择性食欲素-1 受体拮抗剂,以及 SB-408124,一种针对食欲素-1 受体的非肽类拮抗剂 . 这些化合物虽然在受体拮抗方面相似,但其靶受体和具体应用有所不同。 PF-3274167 的独特之处在于它对催产素受体的高选择性及其有效穿透大脑的能力 .
生物活性
Cligosiban is a selective oxytocin receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of premature ejaculation (PE). This article provides a comprehensive overview of the biological activity of cligosiban, including its pharmacological properties, clinical findings, and implications for future research.
Pharmacological Profile
Mechanism of Action:
Cligosiban acts primarily as an antagonist to the oxytocin receptor (OTR). Its potency is highlighted by a base dissociation constant (Kd) of 5.7 nmol/L against native human uterine smooth muscle cell OTRs, demonstrating significant selectivity over vasopressin receptors (V1A, V1B, V2) with over 100-fold selectivity in various assays .
CNS Penetration:
Cligosiban's ability to penetrate the central nervous system (CNS) was confirmed in studies where cerebrospinal fluid (CSF) concentrations were measured post-intravenous administration in rats. The results indicated that cligosiban achieves concentrations in CSF that are approximately 40% of unbound plasma concentrations, suggesting effective CNS penetration and potential for central pharmacological effects .
Clinical Studies
Efficacy in Premature Ejaculation:
Cligosiban has been evaluated in several clinical trials focusing on its efficacy in treating PE. A proof-of-concept study demonstrated significant improvements in intravaginal ejaculation latency time (IELT) among men with severe lifelong PE. The study reported a mean increase in IELT of 61 seconds for those treated with cligosiban compared to only 16 seconds for placebo, indicating a statistically significant difference (P = .0086) .
Study | Dose Range | Mean Increase in IELT | Statistical Significance |
---|---|---|---|
PEPIX Trial | 400-800 mg | 61.0 seconds | P = .0086 |
Phase IIb Trial | Up to 1200 mg | Not significant | P > .05 |
Safety and Tolerability:
Cligosiban has shown a favorable safety profile across multiple studies. In the PEPIX trial, no serious adverse events were reported, and the compound was generally well tolerated at doses ranging from 400 mg to 800 mg . However, another trial indicated that doses up to 1200 mg failed to demonstrate efficacy while remaining well tolerated .
Case Studies
A notable case involved patients with lifelong PE who participated in randomized double-blind trials. These studies assessed subjective measures such as patient-reported outcomes on ejaculation control and distress related to premature ejaculation. Results consistently showed that cligosiban significantly improved these measures compared to placebo .
Additional Findings
Recent research has also explored cligosiban's effects beyond PE treatment. A study highlighted its ability to reduce oxytocin-induced contractions in prostatic tissue, suggesting potential applications in treating benign prostatic hyperplasia (BPH). Cligosiban not only inhibited contractions but also displayed intrinsic activity to relax prostatic tissue, presenting a novel therapeutic avenue .
属性
IUPAC Name |
5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN5O3/c1-27-11-17-23-24-19(26(17)13-4-6-18(28-2)22-8-13)25-9-14(10-25)29-16-5-3-12(21)7-15(16)20/h3-8,14H,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIFCPBQMKPRCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900510-03-4 | |
Record name | Cligosiban [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900510034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLIGOSIBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D361S17AIF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。